molecular formula C6H13ClN2O B582410 N-methylpyrrolidine-3-carboxamide hydrochloride CAS No. 1361115-18-5

N-methylpyrrolidine-3-carboxamide hydrochloride

Cat. No.: B582410
CAS No.: 1361115-18-5
M. Wt: 164.633
InChI Key: SYMPKWNKZJQQIH-UHFFFAOYSA-N
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Description

N-methylpyrrolidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl It is a white crystalline powder that is soluble in water and organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylpyrrolidine-3-carboxamide hydrochloride typically involves the reaction of N-methylpyrrolidine with a carboxylic acid derivative under specific conditions. One common method includes the use of N-methylpyrrolidine and a carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methylpyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of sodium hydride.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product is a substituted pyrrolidine derivative.

Scientific Research Applications

N-methylpyrrolidine-3-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-methylpyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    N-methylpyrrolidine: A simpler analog without the carboxamide group.

    Pyrrolidine-3-carboxamide: Lacks the N-methyl group.

    N-methylpyrrolidine-2-carboxamide: Differs in the position of the carboxamide group.

Uniqueness

N-methylpyrrolidine-3-carboxamide hydrochloride is unique due to the presence of both the N-methyl and carboxamide groups, which confer specific chemical properties and reactivity. This combination allows for unique interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methylpyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-2-3-8-4-5;/h5,8H,2-4H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMPKWNKZJQQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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